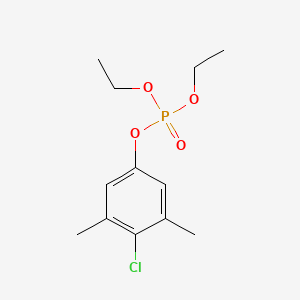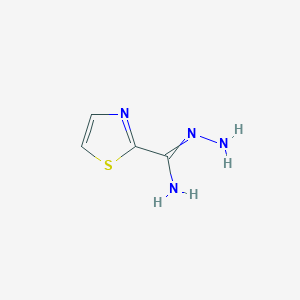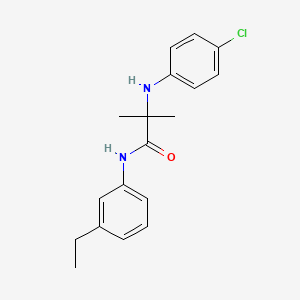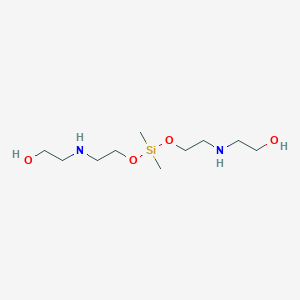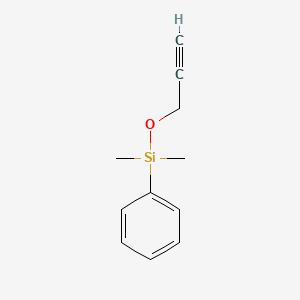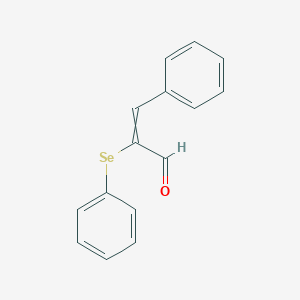![molecular formula C7H9Cl2N3O3S B14372838 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid CAS No. 91651-47-7](/img/structure/B14372838.png)
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 2,6-dichloropyrimidine with an appropriate amine and sulfonic acid derivative. One common method is the nucleophilic substitution reaction where the amino group is introduced at the 4-position of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the sulfonic acid group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of the original compound .
Applications De Recherche Scientifique
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyrimidin-4-yl)methanol: A related compound with a hydroxyl group instead of an amino group.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Another similar compound with an aldehyde group at the 5-position.
Uniqueness
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is unique due to its combination of a pyrimidine ring with chlorine substitutions and an amino group, along with a sulfonic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Numéro CAS |
91651-47-7 |
|---|---|
Formule moléculaire |
C7H9Cl2N3O3S |
Poids moléculaire |
286.14 g/mol |
Nom IUPAC |
3-[(2,6-dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H9Cl2N3O3S/c8-5-4-6(12-7(9)11-5)10-2-1-3-16(13,14)15/h4H,1-3H2,(H,10,11,12)(H,13,14,15) |
Clé InChI |
YGTMMLDKKQBHLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)Cl)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





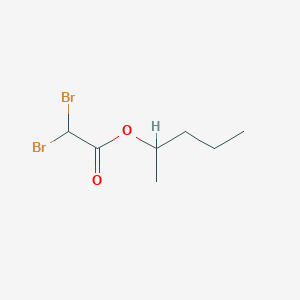
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
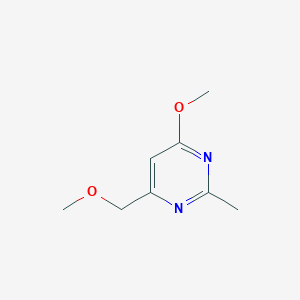
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

